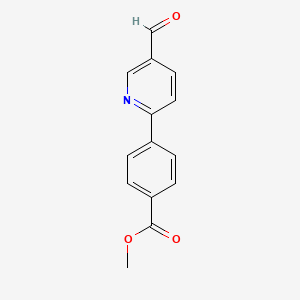

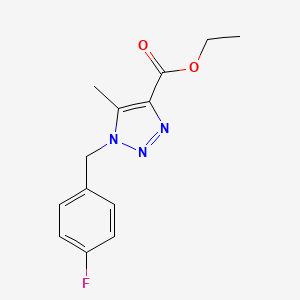

![molecular formula C12H8Cl2O2S2 B1303980 3-[(3,4-ジクロロベンジル)スルファニル]-2-チオフェンカルボン酸 CAS No. 251096-84-1](/img/structure/B1303980.png)

3-[(3,4-ジクロロベンジル)スルファニル]-2-チオフェンカルボン酸

説明

3-[(3,4-ジクロロフェニル)メチルスルファニル]チオフェン-2-カルボン酸は、PubMed ID 21882820 によって特定され、受容体タンパク質チロシンホスファターゼ γ (RPTPγ) の阻害作用で知られる合成有機化合物です。 この化合物の IUPAC 名は 3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid です .

科学的研究の応用

Compound 1 has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Studied for its inhibitory effects on receptor protein tyrosine phosphatase γ, which plays a role in cell signaling.

Medicine: Investigated for potential therapeutic applications in diseases where receptor protein tyrosine phosphatase γ is implicated.

作用機序

3-[(3,4-ジクロロフェニル)メチルスルファニル]チオフェン-2-カルボン酸は、受容体タンパク質チロシンホスファターゼ γを阻害することによってその効果を発揮します。この阻害は、標的タンパク質上の特定のチロシン残基の脱リン酸化を阻害し、下流のシグナル伝達経路に影響を与えます。 分子標的は、細胞の増殖、分化、およびアポトーシスに関与するタンパク質が含まれます .

生化学分析

Biochemical Properties

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). It interacts with enzymes such as receptor protein tyrosine phosphatase gamma (RPTPγ), where it binds to a hydrophobic pocket adjacent to the active site . This binding prevents the closure of the WPD-loop over the active site, thereby disrupting the catalytic cycle of the enzyme . The compound’s interaction with RPTPγ highlights its potential as a modulator of phosphatase activity, which is crucial in various cellular signaling pathways.

Cellular Effects

The effects of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting RPTPγ, the compound can alter the phosphorylation state of key signaling molecules, thereby affecting downstream signaling pathways . This modulation can lead to changes in gene expression and metabolic activities within the cell, highlighting the compound’s potential impact on cellular homeostasis.

Molecular Mechanism

At the molecular level, 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of RPTPγ by occupying a hydrophobic pocket near the active site . This binding prevents the WPD-loop from closing over the active site, thereby inhibiting the enzyme’s catalytic activity . The disruption of the catalytic cycle of RPTPγ underscores the compound’s potential as a therapeutic agent targeting phosphatase-related pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for sustained modulation of phosphatase activity

Dosage Effects in Animal Models

The effects of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits RPTPγ without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications . Understanding the threshold effects and potential toxicity is crucial for developing safe and effective dosage regimens.

Metabolic Pathways

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of RPTPγ can affect metabolic flux and metabolite levels within the cell . By modulating the activity of phosphatases, the compound can influence key metabolic pathways, thereby altering cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation within different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its inhibitory activity on RPTPγ and its overall impact on cellular processes.

準備方法

合成経路と反応条件

3-[(3,4-ジクロロフェニル)メチルスルファニル]チオフェン-2-カルボン酸の合成は、水酸化ナトリウムなどの塩基の存在下、3,4-ジクロロベンジルクロリドとチオフェン-2-カルボン酸を反応させることから始まります。 この反応は、一般的にジメチルホルムアミド (DMF) などの有機溶媒中で還流条件下で行われます .

工業生産方法

3-[(3,4-ジクロロフェニル)メチルスルファニル]チオフェン-2-カルボン酸の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために、反応条件を最適化します。 これには、温度、反応時間、および試薬の濃度を制御することが含まれます .

化学反応の分析

反応の種類

3-[(3,4-ジクロロフェニル)メチルスルファニル]チオフェン-2-カルボン酸は、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化: チオフェン環は、スルホキシドまたはスルホンを生成するように酸化することができます。

還元: カルボン酸基は、アルコールに還元することができます。

一般的な試薬と条件

酸化: 過酸化水素または m-クロロ過安息香酸 (m-CPBA) などの試薬が使用されます。

還元: 水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4) は、一般的な還元剤です。

主要な生成物

酸化: スルホキシドまたはスルホン。

還元: アルコール誘導体。

科学研究への応用

3-[(3,4-ジクロロフェニル)メチルスルファニル]チオフェン-2-カルボン酸は、いくつかの科学研究への応用があります。

化学: 配位化学における配位子として、および有機合成におけるビルディングブロックとして使用されます。

生物学: 細胞シグナル伝達に役割を果たす受容体タンパク質チロシンホスファターゼ γに対する阻害効果について研究されています。

医学: 受容体タンパク質チロシンホスファターゼ γが関与する病気における潜在的な治療的応用について調査されています。

類似化合物との比較

類似化合物

化合物 2: 異なる化学構造を持つ、別の受容体タンパク質チロシンホスファターゼ γ阻害剤。

化合物 3: 構造的に類似した化合物で、別のクラスのホスファターゼを阻害します。

独自性

3-[(3,4-ジクロロフェニル)メチルスルファニル]チオフェン-2-カルボン酸は、受容体タンパク質チロシンホスファターゼ γの特異的な阻害作用と、3,4-ジクロロフェニル基とチオフェン-2-カルボン酸部分を含む独特の化学構造によって特徴付けられます .

特性

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S2/c13-8-2-1-7(5-9(8)14)6-18-10-3-4-17-11(10)12(15)16/h1-5H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDVTOVFHVWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901173366 | |

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251096-84-1 | |

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251096-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

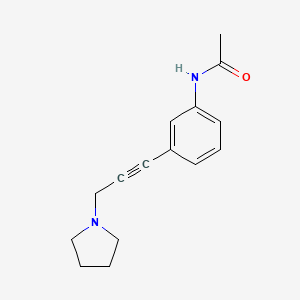

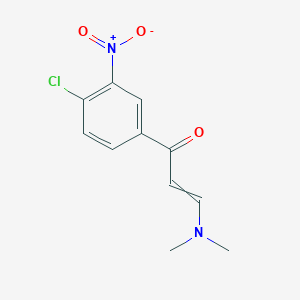

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)

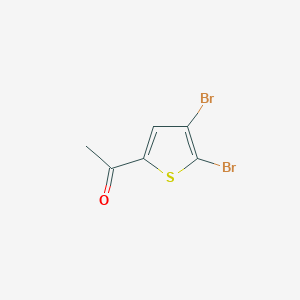

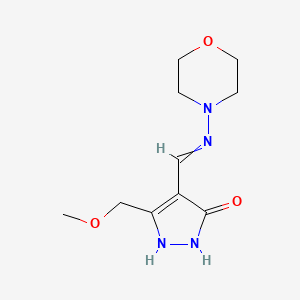

![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

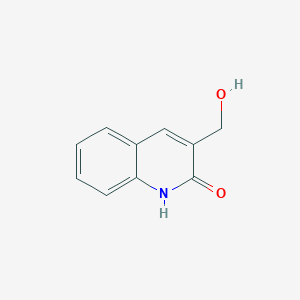

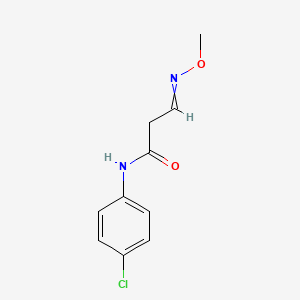

![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)